Tezacitabine
Overview
Description
Tezacitabine, also known as (2′E)-2′-Deoxy-2′-(fluoromethylidene)cytidine, is a synthetic purine nucleoside analogue with potential antineoplastic activity. It functions as a ribonucleotide reductase inhibitor and is used in synthetic DNA. This compound has shown promise in the treatment of various cancers, including colorectal cancer, lung cancer, leukemia, and gastric cancer .
Mechanism of Action
Target of Action
Tezacitabine primarily targets the enzyme Ribonucleoside-diphosphate reductase (RNR) . RNR plays a crucial role in the conversion of ribonucleoside 5’-diphosphates to deoxyribonucleoside 5’-diphosphates, which are necessary for DNA synthesis . This enzyme is often overexpressed in many tumor types .
Mode of Action
This compound is phosphorylated by cellular kinases into its active diphosphate and triphosphate metabolites . The diphosphate metabolite of this compound binds to and irreversibly inhibits the activity of RNR . This inhibition may result in the suppression of DNA synthesis in tumor cells, leading to tumor cell apoptosis . The triphosphate metabolite of this compound acts as a substrate for DNA polymerase, further compromising DNA replication . This compound is relatively resistant to metabolic deactivation by cytidine deaminase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA synthesis pathway. By inhibiting RNR, this compound disrupts the production of deoxyribonucleoside 5’-diphosphates, which are essential for DNA synthesis . This disruption can lead to the inhibition of DNA synthesis in tumor cells and potentially induce apoptosis .
Pharmacokinetics
It is known that this compound is phosphorylated by cellular kinases into its active forms . The terminal half-life of this compound is approximately 3-4 hours , and about 23% of the administered drug is recovered in the urine as unchanged drug .
Result of Action
The primary result of this compound’s action is the potential inhibition of DNA synthesis in tumor cells, which can lead to tumor cell apoptosis . This can result in the reduction of tumor size and potentially slow the progression of the disease.
Preparation Methods
Tezacitabine is synthesized through a series of chemical reactions involving the introduction of a fluoromethylidene group to the cytidine molecule. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with cytidine.
Fluoromethylidene Introduction: A fluoromethylidene group is introduced to the cytidine molecule through a series of reactions involving fluorinating agents.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound
Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Tezacitabine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another on the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tezacitabine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogues.
Biology: this compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It has shown potential in the treatment of various cancers, including colorectal cancer, lung cancer, leukemia, and gastric cancer. .
Industry: this compound is used in the pharmaceutical industry for the development of new anticancer drugs.
Comparison with Similar Compounds
Tezacitabine is similar to other nucleoside analogues, such as cytarabine and gemcitabine. it has unique properties that distinguish it from these compounds:
Similar compounds include:
- Cytarabine
- Gemcitabine
- Cladribine
- Fludarabine
This compound’s unique resistance to metabolic deactivation and its dual mechanism of action make it a promising candidate for cancer treatment, particularly in cases where other nucleoside analogues may be less effective.
Properties
IUPAC Name |
4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXZLZWLOBBLO-ASKVSEFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156446 | |
Record name | Tezacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types. | |
Record name | Tezacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06433 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130306-02-4, 171176-43-5 | |
Record name | Tezacitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130306-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tezacitabine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tezacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06433 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tezacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEZACITABINE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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